

Stavudine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Stavudine (d4T)**

Cat. No.: **B2772317**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (d4T), a synthetic thymidine nucleoside analogue, has been a significant component in the landscape of antiretroviral therapy for the treatment of HIV-1 infection. Its mechanism of action involves the inhibition of HIV reverse transcriptase, a critical enzyme in the viral replication cycle. A thorough understanding of its chemical structure and physicochemical properties is paramount for formulation development, analytical method validation, and the prediction of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides an in-depth overview of the chemical and physical characteristics of Stavudine, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Identification

Stavudine is chemically known as 2',3'-didehydro-3'-deoxythymidine.^[1] Its structure is characterized by a thymine base attached to an unsaturated ribose sugar moiety, specifically a 2',3'-didehydro-3'-deoxyribofuranosyl group. This structural modification, the absence of the 3'-hydroxyl group, is key to its therapeutic action as it leads to the termination of the growing viral DNA chain.

Identifier	Value
IUPAC Name	1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione[2]
SMILES	CC1=CN(C(=O)NC1=O)[C@H]2C=C--INVALID-LINK--CO[2]
InChI	InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1[2]
CAS Number	3056-17-5[2]

Below is a two-dimensional representation of the chemical structure of Stavudine, generated using the DOT language.

Chemical structure of Stavudine.

Physicochemical Properties

A summary of the key physicochemical properties of Stavudine is presented in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
Molecular Formula	$C_{10}H_{12}N_2O_4$	[1]
Molecular Weight	224.2 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	159-160 °C	[3]
Water Solubility	Approximately 83 mg/mL at 23 °C	[1]
n-Octanol/Water Partition Coefficient (logP)	-0.72	
pKa (predicted)	9.47 ± 0.10	[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for regulatory submissions and for ensuring data reproducibility. The following sections outline standard experimental protocols that can be applied to characterize Stavudine.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry Stavudine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
- **Procedure:**

- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a rapid rate initially to determine an approximate melting range.
- The determination is then repeated with a fresh sample, heating at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[\[4\]](#)
- The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid has transitioned to a liquid is the end of the range.[\[5\]](#)
- Reporting: The melting range is reported. For a pure substance, this range is typically narrow.

Aqueous Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a fundamental property that influences its dissolution rate and bioavailability. The shake-flask method is a standard approach for determining equilibrium solubility.

Methodology:

- Preparation of Solutions: Saturated solutions of Stavudine are prepared by adding an excess amount of the solid drug to a series of aqueous buffers with pH values ranging from 1.2 to 6.8.[\[6\]](#)[\[7\]](#)
- Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[6\]](#)[\[7\]](#)
- Sample Analysis:
 - After equilibration, the undissolved solid is removed by filtration or centrifugation.
 - The concentration of Stavudine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[8\]](#)[\[9\]](#)

- Data Analysis: The solubility is reported in mg/mL or mol/L at each pH. A minimum of three replicate determinations at each pH condition is recommended.[6]

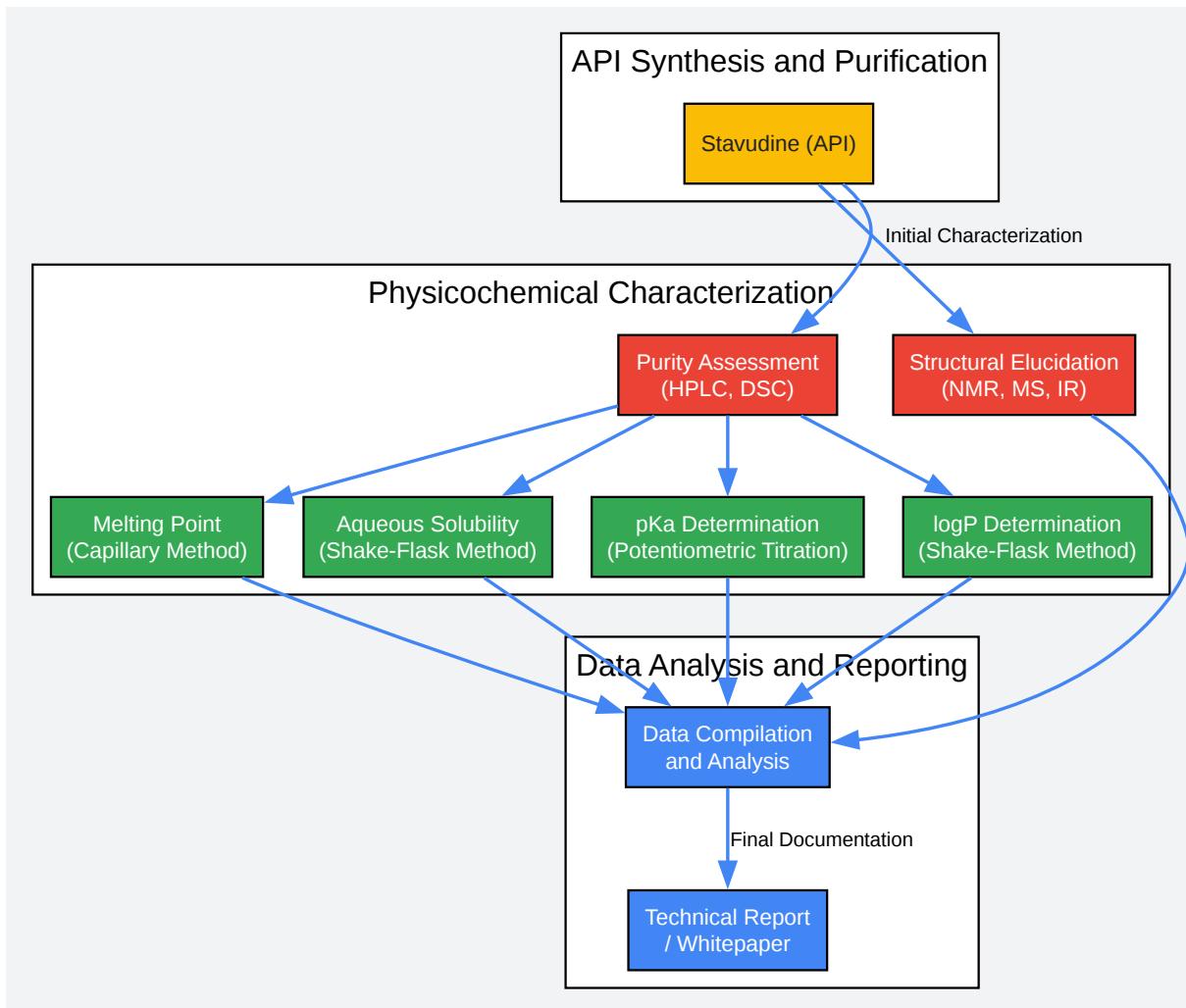
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, it governs the extent of ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a common and accurate method for pKa determination.

Methodology:

- Sample Preparation: A solution of Stavudine is prepared in a suitable solvent, typically water or a co-solvent system if the solubility is low. The concentration should be sufficient for accurate measurement (e.g., 1 mM).[10]
- Titration:
 - The solution is placed in a thermostatted vessel and the pH is measured using a calibrated pH electrode.
 - A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small increments.[10]
 - The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point.[10]
 - Multiple titrations are performed to ensure the reliability of the results.[10]

n-Octanol/Water Partition Coefficient (logP) Determination


The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Partitioning:
 - A known amount of Stavudine is dissolved in one of the phases (typically the one in which it is more soluble).
 - The two phases are then mixed in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the drug between the two immiscible liquids.
- Phase Separation and Analysis:
 - The mixture is allowed to stand until the two phases have completely separated.
 - The concentration of Stavudine in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[11]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Stavudine in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an active pharmaceutical ingredient like Stavudine.

[Click to download full resolution via product page](#)

Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and essential physicochemical properties of Stavudine. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide the necessary methodological detail for the accurate and reproducible characterization of this important antiretroviral agent. A comprehensive understanding of these fundamental properties is indispensable for the continued development and optimization of Stavudine-containing pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stavudine | 3056-17-5 [chemicalbook.com]
- 4. westlab.com [westlab.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. who.int [who.int]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [Stavudine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2772317#chemical-structure-and-physicochemical-properties-of-stavudine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com